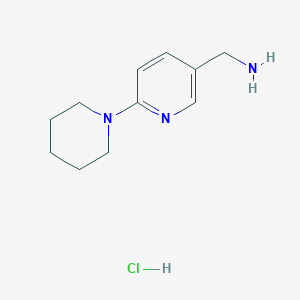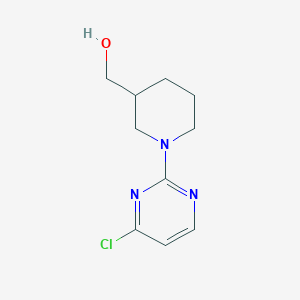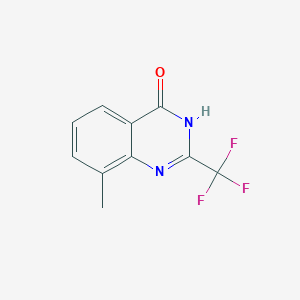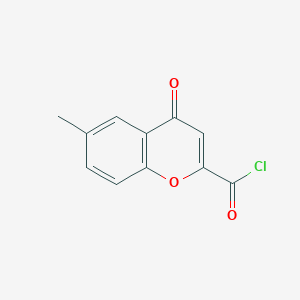![molecular formula C14H10O3 B11880780 2-Ethylnaphtho[2,3-b]furan-4,9-dione CAS No. 18633-71-1](/img/structure/B11880780.png)
2-Ethylnaphtho[2,3-b]furan-4,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethylnaphtho[2,3-b]furan-4,9-dione is a chemical compound that belongs to the class of naphthofurandiones. This compound is characterized by a fused ring system consisting of a naphthalene ring and a furan ring, with an ethyl group attached to the naphthalene ring. It is known for its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One of the efficient methods for synthesizing naphtho[2,3-b]furan-4,9-diones, including 2-ethylnaphtho[2,3-b]furan-4,9-dione, involves a visible-light-mediated [3+2] cycloaddition reaction. This reaction is performed under environmentally friendly conditions and shows excellent regioselectivity and functional group tolerance . Another method involves palladium-catalyzed reverse hydrogenolysis, which couples 2-hydroxy-1,4-naphthoquinones with olefins to produce the desired naphthofurandiones .
Industrial Production Methods: Industrial production of this compound can be achieved through scalable synthetic routes such as the palladium-catalyzed reverse hydrogenolysis. This method is advantageous due to its waste-free approach and the use of commercially available catalysts .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethylnaphtho[2,3-b]furan-4,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone form.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine in acetic acid can be used for bromination reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Brominated naphthofurandiones.
Wissenschaftliche Forschungsanwendungen
2-Ethylnaphtho[2,3-b]furan-4,9-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications, including cancer treatment and antiviral therapies.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 2-ethylnaphtho[2,3-b]furan-4,9-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. It may also interact with DNA, causing cytotoxic effects in cancer cells . The exact pathways and molecular targets are still under investigation, but its ability to induce oxidative stress and apoptosis in cells is well-documented.
Vergleich Mit ähnlichen Verbindungen
Naphtho[2,3-b]furan-4,9-dione: The parent compound without the ethyl group.
2-Methylnaphtho[2,3-b]furan-4,9-dione: A similar compound with a methyl group instead of an ethyl group.
2-Phenylnaphtho[2,3-b]furan-4,9-dione: A compound with a phenyl group attached to the naphthalene ring.
Comparison: 2-Ethylnaphtho[2,3-b]furan-4,9-dione is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, the ethyl group may enhance its lipophilicity, potentially improving its ability to interact with biological membranes and molecular targets .
Eigenschaften
CAS-Nummer |
18633-71-1 |
|---|---|
Molekularformel |
C14H10O3 |
Molekulargewicht |
226.23 g/mol |
IUPAC-Name |
2-ethylbenzo[f][1]benzofuran-4,9-dione |
InChI |
InChI=1S/C14H10O3/c1-2-8-7-11-12(15)9-5-3-4-6-10(9)13(16)14(11)17-8/h3-7H,2H2,1H3 |
InChI-Schlüssel |
QORFLTDEUGKOSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=C(O1)C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Bromo-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B11880721.png)

![5H-Pyrano[3,2-c]quinolin-5-one, 2,3,4,6-tetrahydro-2,2-dimethyl-](/img/structure/B11880729.png)
![ethyl (7-amino-1H-imidazo[4,5-b]pyridin-5-yl)carbamate](/img/structure/B11880742.png)
![1,2,5-Trimethyl-3H-cyclopenta[c]quinolin-4(5H)-one](/img/structure/B11880749.png)






